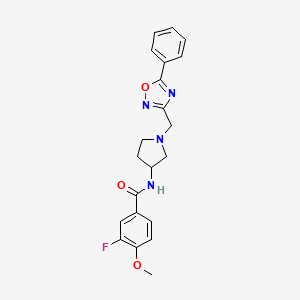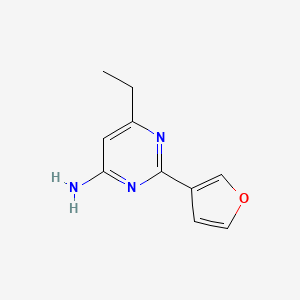![molecular formula C18H14N2O4S2 B3004532 2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 296266-31-4](/img/structure/B3004532.png)
2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
This compound is synthesized through a series of chemical reactions, starting from 2-hydroxy benzoic acid hydrazide and undergoing condensation and cyclocondensation processes. The resultant compounds show promise in antibacterial and antifungal activities. The studies focus on the synthesis procedures and the biological activity of these synthesized compounds (Patel & Patel, 2010).
Green Chemistry Approach in Synthesis
A green chemistry approach was employed in synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including the compound . This process emphasizes the use of water as a reaction medium, adhering to principles of green chemistry and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).
Hetero-Diels–Alder Reactions
The compound is involved in hetero-Diels–Alder reactions, contributing to the synthesis of various derivatives. These reactions are significant in the field of organic chemistry, providing a pathway for creating complex molecules with potential biological activities (Velikorodov, Shustova, & Kovalev, 2017).
Potential as Antihyperglycemic Agents
Derivatives of this compound have been studied for their potential as antihyperglycemic agents, indicating their relevance in the search for new treatments for diabetes mellitus (Nomura et al., 1999).
Antifungal Agent Synthesis
There has been research into synthesizing derivatives of the compound as potential antifungal agents. These studies delve into various chemical modifications to enhance the antifungal properties of these compounds (Narayana et al., 2004).
Crystal Structure and Biological Studies
The crystal structure of derivatives, including benzamide ones, has been studied alongside their biological activities like antioxidant and antibacterial properties. These studies contribute to understanding the molecular structure and potential applications in medicine (Karanth et al., 2019).
Photochemical and Photophysical Properties
Studies on derivatives of this compound have explored their photochemical and photophysical properties, particularly in the context of photodynamic therapy for cancer treatment. These studies highlight the potential of these compounds in medical applications related to light-based therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Several derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents. This research contributes to the ongoing search for new and effective antimicrobial substances (Desai, Dodiya, & Shihora, 2011).
特性
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-12-8-6-11(7-9-12)10-15-17(23)20(18(25)26-15)19-16(22)13-4-2-3-5-14(13)21/h2-10,21H,1H3,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPRIGVHJKLFU-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)
![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)

![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile](/img/structure/B3004458.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)


